molecular formula C8H7NO3 B3120463 3-[(E)-2-Nitroethenyl]phenol CAS No. 264224-79-5

3-[(E)-2-Nitroethenyl]phenol

Cat. No.: B3120463
CAS No.: 264224-79-5
M. Wt: 165.15 g/mol
InChI Key: DHTXBJQMDPODIB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitroethenyl Phenol (B47542) Derivatives in Advanced Organic Synthesis

Nitroethenyl phenol derivatives, including 3-[(E)-2-Nitroethenyl]phenol, are highly valuable building blocks in organic synthesis. The presence of the conjugated nitroalkene system makes them potent Michael acceptors, readily participating in carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. researchgate.netresearchgate.net

These compounds serve as precursors to a wide array of other functional groups. For instance, the nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules. This transformation opens pathways to the synthesis of amino alcohols and other nitrogen-containing compounds. wikipedia.org Furthermore, the double bond can be subjected to various addition reactions, and the aromatic ring can undergo electrophilic substitution, offering multiple handles for molecular elaboration. numberanalytics.com

The versatility of nitroethenyl phenols is demonstrated by their use in the synthesis of various heterocyclic compounds, such as pyrroles and indolyl-nitroalkanes. researchgate.netgrafiati.com Their ability to participate in multicomponent reactions further enhances their synthetic utility, allowing for the rapid assembly of complex molecules in a single step. researchgate.net The high reactivity and functional group tolerance of nitroalkenes make them efficient substrates in both metal-catalyzed and organocatalyzed reactions, highlighting their importance in modern synthetic strategies. researchgate.netresearchgate.net

Historical Context of Nitroalkene and Phenol Chemistry Evolution

The development of both nitroalkene and phenol chemistry has a rich history. The synthesis of nitroalkenes often relies on the Henry reaction, a classic carbon-carbon bond-forming reaction discovered in 1895 by Louis Henry. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, followed by dehydration to yield a nitroalkene. wikipedia.org Over the years, significant advancements have been made to control the stereoselectivity of the Henry reaction and to develop milder and more efficient protocols, including microwave-assisted synthesis. wikipedia.orgrsc.org

Phenol chemistry has been a cornerstone of organic synthesis for over a century. numberanalytics.com Early commercial production methods included the hydrolysis of benzenesulfonic acid and the Dow process, which involves the hydrolysis of chlorobenzene. wikipedia.orgacs.org These methods, however, often required harsh reaction conditions. numberanalytics.com The evolution of phenol synthesis has been driven by the need for more efficient and selective methods, leading to the development of transition metal-catalyzed cross-coupling reactions and greener synthetic approaches. numberanalytics.com Phenols are crucial intermediates in the production of a vast array of industrial products, including polymers, pharmaceuticals, and agrochemicals. numberanalytics.comwikipedia.org The convergence of these two fields of chemistry has provided synthetic chemists with powerful tools for the construction of complex and functionally diverse molecules.

Scope and Research Imperatives for this compound Studies

Current and future research on this compound and its derivatives is focused on several key areas. A primary objective is the development of new synthetic methodologies that are more efficient, sustainable, and provide high levels of stereocontrol. This includes the exploration of novel catalysts, including organocatalysts and biocatalysts, to achieve enantioselective transformations. researchgate.netwikipedia.org

Investigating the full range of the compound's reactivity is another important research direction. While its role as a Michael acceptor is well-established, exploring its participation in other types of reactions, such as cycloadditions and multicomponent reactions, could uncover new synthetic possibilities. researchgate.netmdpi.com For example, nitrostyrene (B7858105) derivatives are known to act as dienophiles in Diels-Alder reactions. mdpi.com

Furthermore, there is a growing interest in the application of these compounds in the synthesis of biologically active molecules and functional materials. nih.govmdpi.com The unique electronic and structural features of nitroethenyl phenols make them attractive scaffolds for drug discovery and materials science. nih.gov Future studies will likely focus on designing and synthesizing novel derivatives with tailored properties for specific applications, contributing to advancements in medicine and technology. nih.gov Understanding the structure-activity relationships of these compounds is crucial for the rational design of new molecules with desired functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTXBJQMDPODIB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901129
Record name NoName_191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-44-3
Record name trans-3-Hydroxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 E 2 Nitroethenyl Phenol and Its Structural Analogs

Classical Approaches to (E)-β-Nitrostyrene Scaffold Formation

The foundational methods for constructing the (E)-β-nitrostyrene core structure are well-established in organic synthesis. These techniques generally involve the reaction of an aromatic aldehyde with a nitroalkane or the direct nitration of a styrene (B11656) derivative.

Henry Reaction and Knoevenagel Condensation Strategies

The Henry reaction, or nitroaldol reaction, is a classical method for forming carbon-carbon bonds between a nitroalkane and a carbonyl compound. In the context of β-nitrostyrene synthesis, this involves the condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229). researchgate.netwikipedia.org This reaction is typically base-catalyzed and is a cornerstone for producing a wide array of β-nitrostyrene derivatives. researchgate.net The initial product is a nitroalkanol, which then undergoes dehydration to yield the final β-nitrostyrene.

Similarly, the Knoevenagel condensation provides a route to α,β-unsaturated compounds through the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group. wikipedia.orgresearchgate.net This reaction, often catalyzed by a weak base, is a modification of the aldol (B89426) condensation. wikipedia.org For the synthesis of nitrostyrenes, this involves reacting an aromatic aldehyde with a compound like nitroacetic acid, followed by decarboxylation. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly relevant when a carboxylic acid group is present on the nucleophile, as it facilitates decarboxylation along with the condensation. wikipedia.orgorganic-chemistry.org

A variety of catalysts have been employed to improve the efficiency and conditions of these condensation reactions. For instance, ionic liquids have been used as reusable and environmentally friendly catalysts for the Henry reaction, allowing for high yields without the need for organic solvents. google.com

Direct Nitration Protocols for Styrene Derivatives

Direct nitration of styrene and its derivatives offers an alternative pathway to β-nitrostyrenes. However, this approach can be challenging due to the sensitivity of the vinylic side chain, which can lead to polymerization or nitration of the aromatic ring. erowid.orgunirioja.es Various nitrating agents and conditions have been explored to achieve selective nitration at the double bond.

One method involves the use of nitryl iodide (NO₂I), generated in situ from silver nitrite (B80452) and iodine. mdma.ch This reagent undergoes regioselective addition to the styrene, forming an iodonitro intermediate, which is then treated with a base like triethylamine (B128534) to generate the β-nitrostyrene. mdma.ch Other nitration systems include:

Clay-supported reagents : Clayfen (iron(III) nitrate (B79036) on clay) and Clayan (ammonium nitrate on clay) have been used for the solvent-free synthesis of β-nitrostyrenes. erowid.orgmdma.ch

Copper(II)-promoted nitration : A one-pot process using copper(II) tetrafluoroborate, iodine, and sodium nitrite in acetonitrile (B52724) allows for the selective nitration of styrenes under mild conditions. unirioja.es

Other nitrating agents : Various other reagents have been investigated, including tetranitromethane, although this can lead to variable yields. erowid.orgmdma.ch

These direct nitration methods often require careful control of reaction conditions to maximize the yield of the desired β-nitrostyrene and minimize side reactions. erowid.orgmdma.ch

Phenol-Centric Synthetic Routes

When the target molecule contains a phenolic hydroxyl group, as in 3-[(E)-2-nitroethenyl]phenol, synthetic strategies can be tailored to begin with a phenol-containing starting material.

Regioselective Functionalization of Phenolic Substrates

The direct functionalization of phenols to introduce the nitroethenyl group requires precise control over the reaction's regioselectivity. The hydroxyl group is an ortho-, para-directing group in electrophilic aromatic substitution, which can be leveraged to control the position of substitution.

For the synthesis of this compound, a meta-substituted product, direct electrophilic substitution on phenol (B47542) itself is not a viable primary strategy. Instead, the synthesis would typically start with 3-hydroxybenzaldehyde (B18108). This precursor, which already has the desired meta-relationship between the hydroxyl and aldehyde groups, can then undergo a Henry or Knoevenagel-type condensation with a nitroalkane to form the target molecule.

Recent advances in C-H functionalization offer potential routes to phenolic compounds. Iron-catalyzed reactions have been developed for the ortho-selective C-H functionalization of phenols with diazo compounds. researchgate.net While not directly applicable to the meta-substitution required for this compound, these methods highlight the ongoing development of regioselective reactions for phenols. researchgate.netnih.gov

Cross-Coupling Reactions Involving Phenols and Nitroethenyl Moieties

Cross-coupling reactions represent a powerful tool in modern organic synthesis. While direct cross-coupling of a phenol with a nitroethenyl partner is not a standard transformation, related strategies can be envisioned. For instance, phenols can be converted to more reactive species, such as aryl halides or triflates, which can then participate in cross-coupling reactions.

More recently, methods for the direct use of phenols in cross-coupling reactions are emerging, which are considered more environmentally benign as they produce water as the main byproduct. mdpi.com Mechanochemical approaches using ruthenium-nickel catalysis have been developed for the deoxygenative cross-coupling of phenols with aryl bromides. mdpi.com While not directly forming a nitroethenyl group, these advancements in phenol cross-coupling could potentially be adapted.

A more direct conceptual approach would be the denitrative cross-coupling of nitrostyrenes. mdpi.com These reactions use the nitrostyrene (B7858105) as a building block and couple it with another molecule, displacing the nitro group. For example, nitrostyrenes can be coupled with aromatic aldehydes to form chalcones. mdpi.com

Advanced and Stereoselective Syntheses of (E)-2-Nitroethenyl Phenol Derivatives

Modern synthetic methods increasingly focus on achieving high stereoselectivity. For (E)-2-nitroethenyl phenol derivatives, the primary stereochemical consideration is the configuration of the double bond. Most of the classical methods described, such as the Henry and Knoevenagel reactions, tend to favor the formation of the more stable (E)-isomer.

However, advanced organocatalytic methods have been developed for the stereoselective synthesis of more complex molecules derived from (E)-2-nitrovinyl)phenols. For example, a highly enantio- and diastereoselective synthesis of chromane (B1220400) derivatives has been achieved through a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.org This demonstrates the utility of (E)-2-nitroethenyl phenol derivatives as substrates in stereoselective transformations.

Furthermore, stereoselective synthesis can also be applied to create complex chiral molecules starting from terpene-derived precursors, which may incorporate phenolic and other functional groups. mdpi.combeilstein-journals.org

Below is a table summarizing various synthetic approaches to β-nitrostyrenes:

Method Reactants Catalyst/Reagents Key Features
Henry Reaction Aromatic Aldehyde, NitroalkaneBase (e.g., amine)Forms a nitroalkanol intermediate, followed by dehydration. researchgate.net
Knoevenagel Condensation Aromatic Aldehyde, Active Methylene CompoundWeak Base (e.g., pyridine)Often involves decarboxylation if a carboxylic acid is present. wikipedia.orgorganic-chemistry.org
Direct Nitration (Nitryl Iodide) Styrene Derivative, Iodine, Silver NitriteTriethylamine (for elimination)In situ generation of nitryl iodide for regioselective addition. mdma.ch
Direct Nitration (Clayfen/Clayan) Styrene DerivativeIron(III) Nitrate on Clay / Ammonium (B1175870) Nitrate on ClaySolvent-free reaction conditions. erowid.orgmdma.ch
Copper-Promoted Nitration Styrene Derivative, Iodine, Sodium NitriteCopper(II) TetrafluoroborateOne-pot procedure under mild conditions. unirioja.es

Asymmetric Catalysis in Stereocontrolled C-C Bond Formation

The creation of chiral centers in molecules is a cornerstone of modern synthetic chemistry, particularly in the synthesis of bioactive compounds. For structural analogs of this compound, asymmetric catalysis provides a powerful tool for controlling the stereochemistry of newly formed carbon-carbon bonds. numberanalytics.com

One prominent strategy is the asymmetric Michael addition of nucleophiles to nitroalkenes. For instance, B,N-bifunctional catalysts like homoboroproline have been successfully applied in the catalytic asymmetric Michael addition of acetone (B3395972) to β-nitrostyrene analogs. worktribe.com These catalysts operate through an enamine-based mechanism coupled with intramolecular Lewis-acid chelation of the nitro group, facilitating the reaction through a proposed 10-membered ring transition state. worktribe.com This approach demonstrates broad substrate tolerance and achieves high conversions with moderate to good enantioselectivity. worktribe.com

Another key reaction is the asymmetric Henry (nitroaldol) reaction, which forms β-nitro alcohols that can be subsequently dehydrated to the target nitroalkenes. wikipedia.orgtcichemicals.com The development of chiral catalysts for this transformation has been a significant area of research. Chiral metal catalysts, involving metals such as copper, zinc, and magnesium complexed with chiral organic ligands, are frequently used to induce enantioselectivity. wikipedia.orgorganic-chemistry.org These catalysts work by coordinating both the nitroalkane and the aldehyde, organizing the transition state to favor the formation of one enantiomer over the other. wikipedia.org Recent advancements have focused on developing highly efficient bifunctional catalysts, such as quinoline-squaramide systems, that can promote domino reactions involving nitrovinyl groups to create multiple stereocenters with high control. frontiersin.orgnih.gov

Table 1: Asymmetric Catalysis for Nitrostyrene Analogs
Reaction TypeCatalyst/LigandKey FeaturesAchieved SelectivityReference
Michael Addition(R)-HomoboroprolineB,N-bifunctional catalyst; reacts with various β-nitrostyrenes.Up to 67% e.e. with complete conversion. worktribe.com
Henry ReactionChiral Diamine-Cu(OAc)₂ ComplexPractical and efficient for asymmetric Henry reactions.High enantiomeric excess. organic-chemistry.org
Henry ReactionShibasaki CatalystsPioneering example of enantioselective nitroaldol reaction.High enantioselectivity. wikipedia.org
Domino 1,4/1,2-AdditionBifunctional Quinoline-SquaramideSynthesizes dibenzocycloheptanes from substrates with nitrovinyl groups.93-97% e.e. and >20:1 d.r. frontiersin.orgnih.gov

Multicomponent Reaction Strategies for Nitroethenyl Phenols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from each component, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. frontiersin.orgorganic-chemistry.org For the synthesis of complex molecules derived from nitroethenyl phenols, MCRs provide an elegant and powerful approach.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly notable. organic-chemistry.org A variation known as the Passerini-Smiles reaction allows for the incorporation of an electron-deficient phenol, such as a nitrophenol, in place of the typical carboxylic acid component. mdpi.com This opens a pathway to creating complex amide structures directly incorporating a phenolic moiety. A hypothetical extension could involve a four-component Ugi-Smiles reaction using an aldehyde, an amine, an isocyanide, and a nitroethenyl phenol derivative to rapidly assemble intricate molecular scaffolds. mdpi.com

Other MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, could also be adapted. organic-chemistry.org For example, a modified Biginelli reaction might involve 3-hydroxybenzaldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), with the resulting dihydropyrimidinone then being nitrated or coupled with a nitro-containing fragment. While not a direct synthesis of the nitroethenyl group, this illustrates how MCRs can efficiently build a core structure that can be further functionalized.

Table 2: Illustrative Multicomponent Reaction Scheme
Reaction NameComponentsPotential Product ClassKey AdvantageReference
Ugi-Smiles ReactionAldehyde, Amine, Isocyanide, this compoundComplex N-aryl amino acid amidesHigh structural complexity in one step. mdpi.com
Passerini-Smiles ReactionAldehyde, Isocyanide, this compoundα-Acyloxy carboxamides with a nitroethenyl phenol etherIncorporates phenols directly into peptide-like structures. mdpi.com
Dihydropyrano[2,3-c]pyrazole SynthesisBenzaldehyde (B42025), Malononitrile (B47326), Hydrazine (B178648) Hydrate (B1144303), Ethyl AcetoacetateTherapeutically relevant heterocyclesFour-component reaction with potential for high diversity. frontiersin.org

Palladium-Catalyzed Coupling Protocols for Nitroalkene and Phenol Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. scirp.orgnih.gov The Mizoroki-Heck reaction, for instance, facilitates the coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgnih.gov This reaction can be envisioned as a route to this compound by coupling 3-halophenol with nitroethene. Alternatively, the reaction could involve coupling an appropriate 3-hydroxystyrene derivative with a nitro-containing species. The Heck reaction typically shows excellent trans selectivity, which is ideal for forming the desired (E)-isomer. organic-chemistry.org Studies on Heck reactions involving nitrostyrenes have shown that styrenes with electron-withdrawing groups, such as the nitro group, often provide higher chemical yields. researchgate.net

The reductive Heck reaction is a variant that forges an alkyl-aryl linkage from an alkene, intercepting the alkylpalladium(II) intermediate with a hydride source before β-hydride elimination can occur. nih.gov This could be applied to create saturated analogs or as part of a tandem sequence.

Furthermore, palladium catalysis is widely used for C-O bond formation, coupling aryl halides with phenols to form diaryl ethers. rsc.orgbeilstein-journals.org While not directly forming the C-C bond of the nitroethenyl group, this methodology is crucial for synthesizing more complex structural analogs where the phenolic oxygen is part of a larger ether linkage.

Table 3: Palladium-Catalyzed Reactions for Phenolic Systems
ReactionCoupling PartnersCatalyst System (Example)Product TypeReference
Heck Reaction3-Iodophenol + NitroethenePd(OAc)₂ / Base(E)-Stilbene derivative organic-chemistry.orgresearchgate.net
C-O CouplingAryl Bromide + PhenolPdCl₂(dppf)CH₂Cl₂Diaryl Ether scirp.org
Reductive Heck ReactionAryl Halide + Alkene + Hydride SourcePd(0) / LigandHydroarylated Alkane nih.gov
C-O Coupling4-Bromo-7-azaindole + PhenolsPd(OAc)₂ / Xantphos / K₂CO₃Aryl Ethers of Azaindole beilstein-journals.org

Brønsted Acid-Promoted Condensation Reactions

The most direct and classical route to this compound is the Henry (or nitroaldol) reaction. wikipedia.orgredalyc.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane. tcichemicals.com For the target compound, this translates to the reaction between 3-hydroxybenzaldehyde and nitromethane. The reaction first forms a β-nitro alcohol intermediate. wikipedia.orgresearchgate.net

Table 4: Henry Reaction for the Synthesis of this compound
Reactant 1Reactant 2Catalyst/PromoterKey IntermediateFinal ProductReference
3-HydroxybenzaldehydeNitromethaneBase (e.g., NaOH, NH₄OAc)1-(3-Hydroxyphenyl)-2-nitroethanolThis compound wikipedia.orgtcichemicals.com
Aromatic AldehydeNitroalkaneAmmonium Acetate / Acetic AcidNitroalcohol(E)-Nitrostyrene derivative researchgate.net

Metal-Free Annulation Techniques

The synthesis of heterocyclic analogs of this compound can be achieved using metal-free annulation techniques. These methods avoid the cost and potential toxicity associated with transition metal catalysts. One such approach involves the intramolecular arylation of phenols, which can proceed through a benzyne (B1209423) intermediate. nih.gov A substrate containing a phenol and a tethered aryl halide can undergo cyclization when treated with a strong base like potassium tert-butoxide, without the need for a metal catalyst. nih.gov This strategy could be used to construct chromene or other fused ring systems from a suitably designed nitroethenyl phenol derivative.

Another metal-free strategy is the one-pot synthesis of substituted benzofurans from propargyl alcohols and phenols. rsc.org This sequential reaction proceeds via propargylation, annulation, and isomerization under ambient, metal-free conditions. By starting with a substituted phenol, this method allows for the construction of complex benzofuran (B130515) cores that could be further functionalized with a nitroethenyl group, or could incorporate it from a propargyl alcohol bearing a nitro group. These methods highlight the increasing trend towards more sustainable and cost-effective synthetic protocols.

Table 5: Metal-Free Annulation Strategies
MethodologyStarting MaterialsKey IntermediateProduct ClassReference
Intramolecular Arylation3-(2-Halobenzyloxy)phenolsBenzyne6H-Benzo[c]chromenes nih.gov
Benzofuran SynthesisPropargyl Alcohols + PhenolsPropargylated Phenol2,3-Disubstituted Benzofurans rsc.org
Hydroxylation of HaloarenesElectron-deficient Haloarenes + Acetohydroxamic AcidO-aryl acetohydroxamatePhenols organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.mawjpmr.com In the context of synthesizing this compound, this involves using safer solvents (like water or ethanol), employing catalysts instead of stoichiometric reagents, minimizing waste, and using energy-efficient methods such as microwave irradiation or photochemistry. imist.maresearchgate.net

For example, a greener version of the Henry reaction might be performed in an aqueous medium to avoid volatile organic solvents. organic-chemistry.org Similarly, nitration of phenols, a related reaction for synthesizing precursors, has been achieved using greener reagents like calcium nitrate in acetic acid, avoiding the highly corrosive mixture of nitric and sulfuric acids. wjpmr.comresearchgate.net

Visible Light Photoredox Catalysis for Eco-Friendly Transformations

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.netresearchgate.net It uses light as a clean, renewable energy source to drive chemical reactions under mild conditions. Nitroalkenes are excellent substrates for photoredox-mediated reactions due to their diverse reactivity. researchgate.net

This technology can be applied to achieve various eco-friendly transformations on nitroethenyl phenol systems. For example, metal-free, visible-light-mediated strategies have been developed for the trifluoromethylation of β-nitroalkenes, converting the nitro group into a trifluoromethylalkene. rsc.org Other transformations include denitrative coupling reactions, where the nitro group is replaced by another functional group, and formal [3+2] cycloadditions to synthesize complex heterocyclic structures like pyrroles. researchgate.net The use of visible light avoids the harsh conditions and toxic reagents often associated with traditional methods, aligning perfectly with the principles of green chemistry. researchgate.netthieme.de

Table 6: Visible Light Photoredox Catalysis with Nitroalkenes
TransformationReactantsCatalyst/ConditionsProduct TypeReference
Denitrative CouplingNitroalkene + Aryl Diazonium SaltPhotocatalyst (e.g., Eosin Y), Visible LightSubstituted Alkene researchgate.net
Trifluoromethylationβ-Nitroalkene + CF₃ SourceMetal-free Photocatalyst, Visible Light1-Trifluoromethylalkene rsc.org
[3+2] Dipolar Cycloaddition2H-Azirine + α-Substituted NitroalkeneOrgano-photocatalyst, Visible LightTetrasubstituted Pyrrole researchgate.net
β-Nitro Ketone Synthesisgem-Bromonitroalkane + Silyl (B83357) Enol EtherPhotocatalyst, Visible Lightβ-Nitro Ketone rsc.org

Solvent-Free Nitration Strategies

In alignment with the principles of green chemistry, significant research has focused on developing solvent-free synthetic routes to minimize waste, reduce energy consumption, and avoid the use of hazardous organic solvents. The synthesis of β-nitrostyrenes, including this compound, is primarily achieved through the Henry condensation (also known as the nitro-aldol reaction) between an aromatic aldehyde and a nitroalkane. Solvent-free strategies for this transformation predominantly rely on mechanochemistry (grinding and ball-milling) and the use of solid-supported or heterogeneous catalysts. sigmaaldrich.combeilstein-journals.org These methods often lead to higher yields, shorter reaction times, and simpler product isolation procedures compared to conventional solvent-based protocols. sciensage.info

Mechanochemical Synthesis (Grinding)

Mechanochemical methods, which use mechanical energy to induce chemical reactions, are a cornerstone of solvent-free synthesis. beilstein-journals.org The Knoevenagel and Henry condensations are particularly well-suited to this approach. The simple act of grinding the reactants together in a mortar and pestle or using a ball mill can provide the necessary activation energy for the reaction. nih.govscispace.com

Typically, an aromatic aldehyde (e.g., 3-hydroxybenzaldehyde) is ground with nitromethane in the presence of a catalytic amount of a base. nih.govscispace.com Organic bases such as pyrrolidine (B122466) have been shown to be effective catalysts for this solvent-free aldol condensation, leading to the formation of styryl-nitro compounds in good to quantitative yields within minutes. nih.govscispace.com The reaction rates can be influenced by the electronic nature of the substituents on the aldehyde; aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups. nih.govscispace.com The process is often visually apparent, with the mixture of solids and liquids turning into a paste or changing color as the reaction proceeds to completion. nih.gov

Heterogeneous Catalysis

The use of solid catalysts under solvent-free conditions represents another major green chemistry approach. These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused, enhancing the sustainability of the process.

Basified Graphene Oxide: A notable development is the use of basified graphene oxide (b-eGO) as a catalyst for the Henry reaction between aromatic aldehydes and nitromethane at room temperature under solvent-free conditions. acs.org In the absence of a catalyst, the reaction shows only trace conversion, but the addition of a small weight percentage of b-eGO powder leads to high conversion in a matter of hours. acs.org

Layered Double Hydroxides (LDHs): LDHs have been employed as effective solid base catalysts for the Henry reaction under solvent-free conditions, sometimes assisted by microwave or sono-energy. scirp.org These materials provide a basic environment that facilitates the C-C bond formation. scirp.org

Metal-Organic Frameworks (MOFs): MOFs have emerged as versatile solid catalysts for Henry reactions. For instance, a copper-based MOF has been shown to catalyze the reaction between various aldehydes and nitromethane under solvent-free conditions at 50 °C, affording the corresponding β-nitroalcohols, which are precursors to nitrostyrenes. mdpi.com Another Cu-MOF demonstrated 85% yield in the reaction of 4-nitrobenzaldehyde (B150856) with nitromethane at 70 °C without any solvent. mdpi.com

Alternative Solvent-Free Routes

An alternative solvent-free pathway involves the nitro-decarboxylation of α,β-unsaturated aromatic carboxylic acids. In this method, the corresponding cinnamic acid derivative is ground in a mortar and pestle with a nitrating agent like potassium nitrate (KNO3) and a Vilsmeier-Haack reagent, yielding the β-nitrostyrene derivative. acgpubs.org This approach, assisted by non-conventional energy sources like microwaves or ultrasound, can enhance product yields and significantly reduce reaction times. acgpubs.org

The following table summarizes various solvent-free approaches for the synthesis of nitrostyrene derivatives from aromatic aldehydes.

Research Findings on Solvent-Free Synthesis of β-Nitrostyrenes

Aldehyde ReactantCatalyst / ConditionsReaction TimeYield (%)Reference
Aromatic AldehydesPyrrolidine (10 mol%), Grinding3-10 minGood to Quantitative scispace.com
p-NitrobenzaldehydeBasified Graphene Oxide (b-eGO) (5 wt %), Room Temp.5 hHigh Conversion acs.org
4-NitrobenzaldehydeCopper-based MOF, 70 °C36 h85% mdpi.com
BenzaldehydeIonic Liquid [SFHEA][HSO4], 110 °C2 h91% google.com
4-HydroxybenzaldehydeIonic Liquid [SFHEA][HSO4], 120 °C9 h81% google.com
BenzaldehydeLayered Double Hydroxide (LDH), 90 °CNot SpecifiedGood Yield scirp.org

Chemical Reactivity and Transformation Pathways of 3 E 2 Nitroethenyl Phenol

Electrophilic and Nucleophilic Character of the Nitroethenyl Moiety

The electronic properties of the nitroethenyl group are central to its reactivity. The powerful electron-withdrawing nature of the nitro group significantly influences the adjacent carbon-carbon double bond, rendering it electrophilic and susceptible to a variety of chemical transformations.

The carbon-carbon double bond in 3-[(E)-2-nitroethenyl]phenol is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This polarization makes the β-carbon (the carbon atom further from the phenyl ring) highly electrophilic and an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reactivity allows it to readily undergo conjugate addition reactions with a wide range of nucleophiles. masterorganicchemistry.comorganic-chemistry.org

In a typical Michael addition, a nucleophile attacks the electrophilic β-carbon of the nitroethenyl group. youtube.com This process is thermodynamically driven by the formation of a more stable carbon-carbon single bond at the expense of a weaker pi bond. masterorganicchemistry.com A variety of nucleophiles can participate in this reaction, including enolates, amines, and thiolates. masterorganicchemistry.com For instance, resonance-stabilized carbanions, such as those derived from active methylene (B1212753) compounds like malonates and nitroalkanes, are effective Michael donors. organic-chemistry.org

The general mechanism involves the formation of a resonance-stabilized intermediate after the initial nucleophilic attack, followed by protonation to yield the final adduct. wikipedia.org

Table 1: Examples of Michael Donors and Acceptors

Michael Donor (Nucleophile)Michael Acceptor (Electrophile)Resulting Adduct Type
Diethyl MalonateThis compoundSubstituted Propanoate Derivative
2-NitropropaneThis compoundSubstituted Nitroalkane
ThiophenolThis compoundThioether Derivative
AnilineThis compoundβ-Amino Compound

The electron-deficient double bond of nitroalkenes, including this compound, makes them valuable components in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

One notable example is the [4+2] cycloaddition, or Diels-Alder reaction . While less common for simple nitroalkenes, appropriately substituted β-nitrostyrenes can act as dienophiles. For example, β-fluoro-β-nitrostyrenes have been shown to react with cyclic 1,3-dienes to form monofluorinated norbornenes in high yields. beilstein-journals.org

[3+2] Cycloaddition reactions are also prominent. For instance, β-nitrostyrenes can react with nitrones in a polar, one-step mechanism. rsc.orgscilit.com The nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitrostyrene (B7858105). rsc.orgscilit.com Computational studies have shown these reactions to have low activation enthalpies and high regioselectivity. rsc.orgscilit.com

[2+2] Photocycloaddition reactions of β-nitrostyrenes with olefins can be initiated with visible light. nih.gov This reaction proceeds through a 1,4-diradical intermediate to form substituted cyclobutanes. nih.gov The trans-isomer of β-nitrostyrene, which has a strong absorption at 312 nm, is typically the reactive species. nih.gov

Furthermore, [4+3] cycloaddition reactions between 2-amino-β-nitrostyrenes and azaoxyallyl cations have been developed to synthesize 1,4-benzodiazepin-3-ones, which are important pharmaceutical scaffolds. mdpi.com

Michael Addition Reactions and Acceptor Properties

Reductive Transformations

The nitroethenyl group is susceptible to various reductive transformations, which can be controlled to selectively target either the nitro group or the carbon-carbon double bond, or both simultaneously.

The selective reduction of the nitro group in the presence of the alkene functionality can be challenging. However, certain reagents and conditions allow for this transformation. The reduction of aromatic nitro compounds can be achieved using various methods, including catalytic transfer hydrogenation. niscpr.res.in Reagents like formic acid with palladium on carbon (Pd/C) can selectively reduce aromatic nitro groups to amines. niscpr.res.in Another method involves using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which has been shown to be effective for the selective reduction of nitro groups in compounds containing other reducible functionalities like phenols. niscpr.res.in Enzymatic reductions are also possible; for example, 3-nitrophenol (B1666305) nitroreductase can chemoselectively reduce aromatic nitro groups to hydroxylamino groups. nih.gov

The carbon-carbon double bond of an alkene can be reduced to a single bond through catalytic hydrogenation . libretexts.orgpressbooks.publibretexts.org This process, known as an addition reaction, typically involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. pressbooks.publibretexts.org The reaction is generally exothermic and results in a more stable saturated compound. libretexts.org

For α,β-unsaturated nitro compounds, selective reduction of the double bond can be achieved. Reductase enzymes found in various microorganisms are capable of reducing carbon-carbon double bonds in α,β-unsaturated nitro compounds. nih.gov Chemical methods, such as using ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent with a Pd/C catalyst, have also been employed to effectively reduce the double bond in α,β-unsaturated ketones. organic-chemistry.org This would lead to the formation of 3-(2-nitroethyl)phenol.

The complete reduction of the nitroethenyl group in this compound yields the corresponding primary amine, 2-(3-hydroxyphenyl)ethanamine. This transformation involves the reduction of both the nitro group and the carbon-carbon double bond.

This can be achieved through reductive amination , a process that converts a carbonyl group to an amine. masterorganicchemistry.comlibretexts.org While this compound is not a carbonyl compound, its reduction product can be seen as an analogue of products from reductive amination. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both nitriles and amides to amines and can be used for the reduction of nitroalkenes. libretexts.org

Catalytic hydrogenation is another powerful method. Using hydrogen gas with a transition metal catalyst, such as platinum, can reduce nitro groups on an aromatic ring to arylamines. libretexts.org Similarly, sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent for aldehydes and ketones, can have its reductive power enhanced by the presence of transition metal complexes like Ni(PPh₃)₄ to reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com The direct reductive amination of ketones with amines using trichlorosilane (B8805176) as a reducing agent is a known method for synthesizing tertiary amines. nih.gov

Table 2: Summary of Reductive Transformations

TransformationTarget MoietyTypical ReagentsProduct
Selective Nitro Reduction-NO₂Hydrazine glyoxylate/Zn; Formic acid/Pd-C3-Hydroxyphenylacetaldehyde oxime
Selective Alkene Reduction-C=C-H₂/Specialized Catalyst; Bioreduction3-(2-Nitroethyl)phenol
Complete Reduction-CH=CH-NO₂LiAlH₄; H₂/Pd-C2-(3-Hydroxyphenyl)ethanamine

Reduction of the Carbon-Carbon Double Bond

Phenol-Directed Reactions

The phenolic hydroxyl group is central to the reactivity of this compound, directly influencing transformations on the hydroxyl group itself and on the aromatic ring to which it is attached.

Oxidative Transformations of the Phenolic Hydroxyl

The phenolic hydroxyl group is susceptible to oxidation, a reaction that can proceed through various mechanisms, including electrochemical oxidation and reaction with chemical oxidants or enzymatic systems. buchler-gmbh.comacs.orgnih.gov In general, the oxidation of phenols can lead to the formation of phenoxy radicals. These intermediates can then dimerize, polymerize, or, depending on the reaction conditions and the presence of other substituents, form quinone-type structures. acs.orgnih.gov

The rate and pathway of phenol (B47542) oxidation are highly dependent on the nature of other substituents on the aromatic ring. buchler-gmbh.com Electron-donating groups tend to increase the rate of oxidation by enhancing the electron density of the ring, whereas electron-withdrawing groups have the opposite effect. buchler-gmbh.com In the case of this compound, the nitroethenyl group is strongly electron-withdrawing. Consequently, the phenolic hydroxyl group in this molecule is expected to be less susceptible to oxidation compared to unsubstituted phenol. The oxidation process, when forced, would likely involve a one-electron transfer to generate a phenoxy radical, which could then undergo further coupling reactions. researchgate.net

Substitution Reactions on the Phenolic Aromatic Ring

The hydroxyl group of a phenol is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. semanticscholar.orgsavemyexams.com This is due to the ability of the oxygen's lone pairs to delocalize into the benzene (B151609) ring, increasing the electron density at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group and stabilizing the cationic intermediate (the arenium ion) formed during the substitution. savemyexams.com

In this compound, the hydroxyl group is at position 1 and the nitroethenyl group is at position 3. The activating, ortho, para-directing effect of the hydroxyl group would direct incoming electrophiles to positions 2, 4, and 6. Conversely, the nitroethenyl group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to itself (which would be positions 1 and 5). The powerful activating nature of the hydroxyl group typically dominates over deactivating groups. Therefore, electrophilic substitution reactions such as nitration and halogenation are expected to occur primarily at the positions activated by the hydroxyl group.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

PositionActivating/Deactivating InfluencePredicted Outcome
2 ortho to -OHMajor product
4 para to -OHMajor product
5 meta to -OH, meta to nitroethenylMinor or no product
6 ortho to -OHMajor product

For instance, nitration with dilute nitric acid at room temperature, a common reaction for phenols, would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro- derivatives of the parent compound. mlsu.ac.in Similarly, halogenation with bromine in a solvent of low polarity would likely result in monobromination at these same activated positions. semanticscholar.org The use of a Lewis acid catalyst, typically required for halogenating simple benzene rings, may not be necessary due to the strong activation provided by the phenolic -OH group. savemyexams.comechemcom.com

Intramolecular Annulation and Cyclization Reactions

While the ortho isomer, 2-[(E)-2-nitroethenyl]phenol, is well-known to participate in a variety of intramolecular cascade reactions due to the proximity of the hydroxyl and nitroethenyl groups, mdpi.com the meta positioning in this compound prevents these direct cyclizations. However, the molecule can undergo intramolecular cyclization following an initial intermolecular reaction.

A notable example is the synthesis of chromenopyrazole derivatives. Research has shown that the reaction of 3-hydroxynitrostyrenes with hydrazine hydrate (B1144303) in ethanol (B145695) under reflux conditions leads to the formation of 4-(1H-pyrazol-5-yl)-2H-chromene derivatives. This transformation proceeds through a sequence initiated by a Michael-type addition of hydrazine to the electron-deficient double bond of the nitroethenyl group. This is followed by an intramolecular cyclization and subsequent rearrangement to yield the final fused heterocyclic product. This pathway demonstrates how the functionalities in this compound can be orchestrated to build complex molecular architectures.

Cascade and Domino Reactions Incorporating this compound as a Key Intermediate

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. This compound and structurally similar compounds are valuable precursors in such reactions for the synthesis of complex heterocyclic systems.

One of the most important applications is in the multicomponent synthesis of pyranopyrazoles, a class of compounds with significant biological activity. semanticscholar.org These syntheses are typically four-component reactions involving an aldehyde, malononitrile (B47326), a hydrazine, and a β-ketoester like ethyl acetoacetate. savemyexams.com

In this context, a hydroxy-substituted aromatic aldehyde (structurally related to this compound) can react with malononitrile in a Knoevenagel condensation to form a benzylidenemalononitrile (B1330407) intermediate. This highly reactive intermediate then serves as the substrate for a cascade sequence. For example, a pyrazolone (B3327878) (formed in situ from the hydrazine and β-ketoester) can act as a nucleophile in a Michael addition to the benzylidenemalononitrile. This is followed by an intramolecular cyclization and tautomerization to afford the final, highly substituted pyrano[2,3-c]pyrazole product. The entire sequence showcases the utility of the reactive framework provided by molecules like this compound in building molecular complexity efficiently.

Table 2: General Scheme for Pyranopyrazole Synthesis

StepReaction TypeReactantsIntermediate/Product
1 Knoevenagel CondensationAromatic Aldehyde + MalononitrileBenzylidenemalononitrile
2 Michael AdditionBenzylidenemalononitrile + PyrazoloneMichael Adduct
3 Intramolecular Cyclization/TautomerizationMichael AdductPyrano[2,3-c]pyrazole

Mechanistic Investigations into Reactions Involving 3 E 2 Nitroethenyl Phenol

Elucidation of Reaction Pathways and Transition States

A chemical reaction proceeds from reactants to products through one or more high-energy states known as transition states, which represent the energy maxima along the reaction coordinate. solubilityofthings.comnumberanalytics.comlibretexts.org The structure and energy of these transition states are key to understanding reaction rates and selectivity. solubilityofthings.com For reactions involving 3-[(E)-2-Nitroethenyl]phenol, which belongs to the class of β-nitrostyrenes, various pathways have been explored computationally and experimentally.

Transition states are temporary, high-energy configurations that cannot be isolated but are the critical junctures that dictate the reaction's progress. vaia.com Their stability directly impacts the activation energy (Ea) and, consequently, the reaction rate. solubilityofthings.com In the context of cycloaddition reactions, such as the [3+2] cycloaddition of azides to β-nitrostyrene, Density Functional Theory (DFT) calculations have been used to model the transition states. These studies reveal a rate-limiting cycloaddition step that proceeds via an asynchronous transition state, where the two new carbon-nitrogen bonds are formed at different rates. nih.gov This asynchronicity is crucial for determining the regioselectivity of the reaction. nih.gov Similarly, in palladium-catalyzed reductive cyclizations, the transition state involves the coordination of the palladium catalyst to the nitroalkene, initiating an electron transfer that weakens the C=C double bond and facilitates subsequent cyclization steps. mdpi.com

Role of Catalysis in Directing Mechanistic Outcomes

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. For this compound, organocatalysis, transition metal catalysis, and biocatalysis each offer distinct mechanisms for controlling reactivity and stereochemistry.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. researchgate.net In reactions with nitrostyrenes, organocatalysts are particularly effective in promoting asymmetric conjugate additions (Michael additions). mdpi.com The mechanism and resulting stereoselectivity are dictated by the specific interactions between the catalyst, the nucleophile, and the nitrostyrene (B7858105) substrate. nih.gov

A common strategy involves bifunctional catalysts, such as thiourea (B124793) derivatives or prolinol ethers, which possess both a Lewis basic site (e.g., an amine) and a Lewis acidic or hydrogen-bond donor site (e.g., thiourea NH groups). acs.org The general mechanism for a Michael addition catalyzed by a prolinol derivative involves several key steps:

Enamine Formation: The secondary amine of the catalyst reacts with an aldehyde or ketone nucleophile to form a nucleophilic enamine intermediate. This step raises the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, making it more reactive. ethz.ch

Michael Addition: The enamine attacks the electrophilic β-carbon of the nitrostyrene. The stereochemical outcome is controlled during this C-C bond-forming step. The catalyst's chiral scaffold creates a specific three-dimensional environment that favors one approach of the reactants over the other, leading to high enantioselectivity. acs.org DFT calculations suggest that the stereoselectivity often arises from a specific prochiral approach (e.g., re → re) with a defined orientation (gauche⁻) of the double bonds in the transition state. acs.org

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the final product and regenerate the catalyst, completing the catalytic cycle. ethz.chmdpi.com

Acidic additives can play a crucial role, protonating the nitronate anion part of the zwitterionic intermediate to promote the conversion to the product. ethz.ch The pKa of the acid is critical; acids that are too strong can inhibit the reaction, while those in an optimal pKa range (e.g., 6-8) can significantly accelerate it. ethz.ch

Organocatalyst TypeActivation Mode / Key InteractionTypical ReactionReference
Diarylprolinol Silyl (B83357) EthersEnamine formation (HOMO-raising); steric shielding by bulky silyl and aryl groups directs stereochemistry.Michael addition of aldehydes/ketones to nitrostyrenes. ethz.chdokumen.pub
ThioureasBifunctional activation: thiourea NH groups activate the nitrostyrene via hydrogen bonding, while a basic site activates the nucleophile.Enantioselective conjugate addition of malonates to nitroolefins. acs.org
BispidinesActs as an initiator, forming an adduct with nitrostyrene. This betaine (B1666868) adduct is the true catalyst.Michael addition of diethyl malonate to β-nitrostyrene. mdpi.comresearchgate.net
Peptides (e.g., H-d-Pro-Pro-Glu-NH₂)Forms an enamine intermediate. The carboxylic acid side chain of Glutamate acts as a general acid/base throughout the cycle to facilitate proton transfers.Asymmetric addition of aldehydes to β-nitrostyrene. acs.org

Transition metals like palladium and ruthenium offer powerful catalytic cycles for transforming nitrostyrenes, often through reductive pathways that are difficult to achieve otherwise. sioc-journal.cn

Palladium-Catalyzed Mechanisms: Palladium catalysts are widely used for the reductive cyclization of nitrostyrenes to synthesize indoles. mdpi.comunimi.itacs.org A plausible mechanism for the reductive cyclization of a β-nitrostyrene using a CO surrogate (like phenyl formate) or CO gas is as follows: mdpi.comresearchgate.net

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. mdpi.com

Nitrostyrene Activation: The Pd(0) complex coordinates to the nitrostyrene. This can occur via an electron transfer, generating a radical anion of the nitrostyrene. mdpi.com

Reduction and Cyclization: The nitro group is sequentially reduced, likely to a nitroso intermediate. This intermediate then undergoes an intramolecular cyclization onto the adjacent phenyl ring.

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration and subsequent steps to form the aromatic indole (B1671886) ring.

Catalyst Regeneration: The palladium catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Ligands, such as 1,10-phenanthroline, are crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity. mdpi.comresearchgate.net

Ruthenium-Catalyzed Mechanisms: Ruthenium complexes are effective photocatalysts for reactions involving nitrostyrenes. worktribe.com For instance, in the visible-light-mediated arylation of nitrostyrenes with diazonium salts, the proposed mechanism involves a photoredox cycle: worktribe.com

Catalyst Excitation: The ruthenium catalyst absorbs visible light and enters an excited state.

Radical Generation: The excited catalyst facilitates the generation of an aryl radical from the diazonium salt.

Radical Addition: The aryl radical adds to the β-carbon of the nitrostyrene, forming a benzylic radical intermediate.

Oxidation and Product Formation: The benzylic radical is oxidized to a cation, which then undergoes denitration to yield the final alkene product. This oxidation step regenerates the ground-state ruthenium catalyst, completing the cycle. worktribe.com

Metal Catalyst SystemProposed Key StepsTransformationReference
Pd(OAc)₂ / 1,10-Phenanthroline / COReduction of Pd(II) to Pd(0); activation of nitrostyrene via electron transfer; reductive cyclization of nitroso intermediate.Reductive cyclization of β-nitrostyrenes to indoles. mdpi.comunimi.itresearchgate.net
[Ru(bpy)₃]²⁺ / Visible LightPhotocatalytic generation of an aryl radical; addition of the radical to nitrostyrene; oxidation of the resulting radical intermediate.Arylation of nitrostyrenes. worktribe.com

Enzymes offer highly selective and environmentally benign catalytic alternatives. For nitrostyrenes, nitroreductases are particularly relevant. gatech.edugoogle.com Old Yellow Enzyme (OYE) from baker's yeast is a well-studied flavin-dependent enzyme capable of asymmetrically reducing the activated C=C double bond of nitroalkenes. nih.govclockss.org

The mechanism for the OYE-catalyzed reduction of β-nitrostyrene proceeds in a stepwise fashion: nih.gov

Reductive Half-Reaction: The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a hydride donor, typically NADPH.

Oxidative Half-Reaction: The reduced flavin (FMNH⁻) transfers a hydride to the β-carbon of the nitrostyrene substrate. This is the first step of the reduction and results in the formation of a nitronate intermediate. nih.gov

Protonation: The nitronate intermediate can dissociate from the enzyme. However, the enzyme also catalyzes the protonation of the nitronate at the α-carbon to form the final nitroalkane product. This protonation step is facilitated by an active site residue, Tyr-196, which acts as an acid/base catalyst. nih.gov

This enzymatic process is highly stereoselective, with the hydride from the flavin and the proton from the active site residue adding to opposite faces of the double bond. NMR studies using D₂O have confirmed that the protonation occurs at the α-carbon (carbon 1). nih.gov

Transition Metal-Mediated Mechanisms (e.g., Palladium, Ruthenium)

Kinetic and Thermodynamic Aspects of Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper mechanistic insight.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H). iupac.orgwikipedia.org It is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states. numberanalytics.compkusz.edu.cn The KIE is expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH). iupac.org

A primary KIE (typically kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. uwo.ca The magnitude of the primary KIE depends on the nature of the transition state. For C-H bond cleavage, a symmetrical transition state where the hydrogen is equally bonded to the carbon and the abstracting atom leads to a maximal KIE, while very early or very late transition states result in smaller KIEs. uwo.ca

While specific KIE studies for C-H activation involving this compound are not prominently documented, data from related nitrostyrene systems provide valuable insights.

Competing KIE in Arylation: An intermolecular competition experiment for the visible-light-mediated arylation of nitrostyrene indicated that the activation of an aldehydic C-H bond was the rate-determining step, consistent with a primary KIE. worktribe.com

¹³C KIE in Cycloadditions: In the [3+2] cycloaddition of an azide (B81097) to β-nitrostyrene, significant normal ¹³C KIEs were measured at the α- and β-carbons of the nitroalkene. This indicates that the bonding at both olefinic carbons changes significantly in the rate-limiting transition state, which is consistent with a concerted cycloaddition mechanism. nih.gov

These examples demonstrate how KIE studies can distinguish between proposed mechanistic pathways. For a hypothetical C-H activation reaction involving this compound, a large primary KIE (kH/kD >> 1) would provide strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. nih.gov

ReactionIsotope SubstitutionMeasured KIE (klight/kheavy)Mechanistic ImplicationReference
[3+2] Cycloaddition of benzyl (B1604629) azide to β-nitrostyrene¹³C at α-carbon1.0158Bonding at the α-carbon is changing in the rate-determining step. Supports a concerted mechanism. nih.gov
[3+2] Cycloaddition of benzyl azide to β-nitrostyrene¹³C at β-carbon1.0216Bonding at the β-carbon is changing in the rate-determining step. Supports a concerted mechanism. nih.gov
C-H abstraction from ethylbenzene (B125841) by [FeIV(O)(N4Py)]2+¹H vs ²H (deuterated ethylbenzene)>30Supports a rate-determining C-H bond cleavage and suggests the involvement of quantum tunneling. nih.gov
Note: The Fe(IV)-oxo example is included to illustrate a large KIE in a C-H activation context, a principle applicable to studying similar reactions.

Reaction Progress Analysis and Rate-Determining Steps

In the context of Diels-Alder reactions, a common transformation for compounds with a nitroalkene moiety, the reaction rate can be significantly influenced by the structure of the reactants. For instance, in the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes, the reaction with 1,3-cyclohexadiene (B119728) was found to be 267 times slower than with cyclopentadiene, highlighting the sensitivity of the reaction rate to the diene structure. beilstein-journals.org Such kinetic data is vital for understanding the factors that control the reaction progress.

Theoretical investigations into the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) have dissected the mechanism into multiple possible routes and pathways. dntb.gov.ua By analyzing the kinetic and thermodynamic data for each proposed step, researchers can identify the most favorable reaction pathway and, consequently, the rate-determining steps under different reaction conditions. dntb.gov.ua For example, in one study, the relative Gibbs free energy for the transition states of different products varied significantly, indicating which products are kinetically favored. dntb.gov.ua

Energy Profiles and Reaction Free Energies of Key Steps

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. These profiles map the potential energy of the system against the reaction coordinate, with peaks representing transition states and valleys representing intermediates. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that influences the reaction rate.

For reactions involving nitrostyrene derivatives, computational studies have been employed to calculate the energy profiles of various reaction pathways. In a theoretical study of the reaction between β-nitrostyrene and benzaldehyde, the relative Gibbs free energies (G) were calculated for various products and transition states in different solvents. dntb.gov.ua The study found that thermodynamically, the average relative G for one product (P4) was -118.46 kcal/mol, while for another (P1) it was -60.25 kcal/mol, indicating a significant difference in their stability. dntb.gov.ua Kinetically, the average relative G for the transition states leading to these products also showed substantial variation, which helps in predicting the most likely reaction outcome. dntb.gov.ua

In the study of ionic Diels-Alder (I-DA) reactions, the activation energies for reactions involving iminium cations were found to be 13 to 20 kcal·mol⁻¹ lower than those for the corresponding neutral imines. nih.gov This significant reduction in the activation barrier highlights the enhanced reactivity of the cationic species. The endo selectivity of these reactions was found to be low due to the cationic nature of the transition states. nih.gov

Table 1: Calculated Relative Gibbs Free Energies (G) for a Reaction Involving β-Nitrostyrene

Species Average Relative G (kcal/mol)
Product P1 -60.25
Product P2 -112.1
Product P3 -112.09
Product P4 -118.46
Transition State for P1 95.81
Transition State for P2 -42.84
Transition State for P3 -8.25
Transition State for P4 (Route C1) 34.16
Transition State for P4 (Route C2) 29.05

Data sourced from a theoretical investigation of the electrochemical reaction between β-nitrostyrene and benzaldehyde. dntb.gov.ua

Computational Approaches to Mechanistic Understanding

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict reaction pathways and elucidate the mechanisms of organic reactions.

A theoretical investigation of the electrochemical reaction between β-nitrostyrene and benzaldehyde was conducted at the DFT M06-2X/def2-TZVP level of theory. dntb.gov.ua This study dissected the reaction mechanism into five proposed routes via three pathways, leading to four possible products. dntb.gov.ua Such detailed computational analysis allows for a comprehensive understanding of complex reaction landscapes. DFT has also been used to study the intramolecular Diels-Alder reactions of N-allyl-furfurylamine, where the B3LYP/6-31G(d) method was employed. researchgate.net

Proposed by Domingo in 2016, the Molecular Electron Density Theory (MEDT) offers a new perspective on chemical reactivity, emphasizing the role of changes in electron density. researchgate.net MEDT has been successfully applied to rationalize the experimental outcomes of various cycloaddition reactions. researchgate.net

In the context of cycloadditions involving nitrostyrene derivatives, MEDT provides a framework for understanding their reactivity. The theory has been used to study the Diels-Alder reactions of β-fluoro-β-nitrostyrenes and the ionic Diels-Alder reactions of iminium cations with cyclopentadiene. beilstein-journals.orgnih.gov An MEDT study of the reaction between (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions helped to understand their different reactivities. dntb.gov.ua The analysis of the global electron density transfer (GEDT) is a key component of MEDT, explaining the feasibility of polar cycloaddition reactions. researchgate.net For instance, the superelectrophilic character of iminium cations, with a global electrophilicity ω index greater than 8.20 eV, accounts for their high reactivity in I-DA reactions. nih.gov

Computational Chemistry Studies of 3 E 2 Nitroethenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of molecules at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine the energies, electron distributions, and other fundamental properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. ua.pt Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation while maintaining a high degree of accuracy. ua.ptmdpi.com For 3-[(E)-2-Nitroethenyl]phenol, DFT would be employed to explore its structural and electronic properties.

Researchers typically perform DFT calculations using a combination of a functional and a basis set. A common choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.net This would be paired with a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.govresearchgate.net

Applications for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequency Analysis: Predicting the infrared and Raman spectra, which helps confirm that the optimized structure is a true energy minimum.

Calculation of Electronic Properties: Determining energies, dipole moments, and the distribution of molecular orbitals. acs.org

Reaction Mechanism Studies: Investigating the pathways and energy barriers of potential chemical reactions involving the molecule. mdpi.com

The insights from DFT are crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures. ua.pt

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters in their fundamental formulation. cdnsciencepub.com These methods are often more computationally intensive than DFT but can provide a higher level of accuracy for certain properties.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be used for a highly accurate characterization of its electronic structure. nih.govacs.org These methods are particularly valuable for:

Benchmarking DFT Results: Comparing results from more computationally expensive ab initio methods helps validate the accuracy of the chosen DFT functional and basis set. nih.gov

Investigating Electron Correlation: These methods explicitly account for the correlation between the motions of electrons, which is crucial for accurately describing non-covalent interactions and reaction energies.

Excited State Calculations: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can be used to study the molecule's excited electronic states, providing insight into its UV-visible absorption spectrum and photochemical behavior.

While computationally demanding, ab initio calculations provide a rigorous framework for understanding the fundamental electronic nature of aromatic nitro compounds. cdnsciencepub.comacs.org

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation

Building on quantum calculations, molecular modeling and simulation techniques are used to visualize and analyze the physical and chemical behavior of molecules.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. aip.org For a molecule like this compound, which has rotatable bonds—specifically the bond connecting the phenyl ring to the nitroethenyl group and the orientation of the hydroxyl group—multiple stable conformations may exist.

Conformational analysis is the systematic study of these different spatial arrangements (conformers) and their relative energies. aip.orgacs.org The process involves:

Potential Energy Surface Scan: The potential energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. For instance, the bond between the aromatic ring and the vinyl carbon would be systematically rotated to map the energy landscape. capes.gov.br

Identification of Minima: The low-energy points on the potential energy surface correspond to stable or metastable conformers.

Full Optimization: Each identified low-energy structure is then fully optimized to find the precise local energy minimum. capes.gov.br

This analysis would reveal the preferred shape of this compound in the gas phase and provide the starting point for all subsequent calculations. Studies on similar molecules like styrene (B11656) show that the planarity of the molecule is a key feature to investigate. acs.orgmun.ca

Table 1: Illustrative Results of Conformational Analysis for this compound

This table illustrates the type of data that would be generated from a conformational analysis. The values are hypothetical.

ConformerDihedral Angle (C-C-C=C)Relative Energy (kcal/mol)Population (%) at 298.15 K
Planar0.00~95%
Non-planar (Twisted)30°2.5~5%
Perpendicular90°8.0 (Transition State)<0.1%

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. An electron-rich site, it is susceptible to attack by electrophiles.

LUMO: Represents the ability of a molecule to accept an electron. An electron-poor site, it is susceptible to attack by nucleophiles. mdpi.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. jwent.net Conversely, a small gap suggests the molecule is more reactive. rsc.org For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the conjugated system would significantly influence the energies of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a framework for predicting chemical behavior.

Table 2: Global Reactivity Descriptors and Their Significance

This table defines the key global reactivity descriptors that would be calculated for this compound from its HOMO and LUMO energies.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution; related to the HOMO-LUMO gap.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the propensity to accept electrons.

The distribution of electrons within a molecule is inherently uneven due to differences in electronegativity among atoms. Understanding this charge distribution is key to predicting intermolecular interactions and reactive sites.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge landscape of a molecule. avogadro.cc The MEP is mapped onto a surface of constant electron density, using color to denote potential. pearson.compearson.com

Red regions indicate negative electrostatic potential, where electron density is high. These areas are electron-rich and are likely sites for electrophilic attack. For this compound, these would be expected around the oxygen atoms of the nitro and hydroxyl groups. researchgate.net

Blue regions indicate positive electrostatic potential, where electron density is low. These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen of the hydroxyl group would likely be a site of positive potential. researchgate.net

Green regions represent neutral or non-polar areas, such as the carbon backbone of the phenyl ring.

By analyzing the MEP map of this compound, one could visually identify the most probable sites for hydrogen bonding, as well as electrophilic and nucleophilic interactions, providing a clear and intuitive guide to its chemical reactivity. researchgate.netchemmethod.com

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion, are crucial in determining molecular conformation, stability, and reactivity. The NCI method is based on the electron density and its derivatives, allowing for a graphical representation of these interactions in three-dimensional space.

While specific NCI analysis of this compound is not extensively documented in the literature, studies on related β-nitrostyrene systems provide a strong basis for understanding the non-covalent interactions at play. For instance, NCI analysis has been effectively used to explain the stereoselectivity in cycloaddition reactions involving β-nitrostyrenes. researchgate.netrsc.org This type of analysis reveals the subtle interplay of forces that guide the approach of reactants.

In the case of an isolated this compound molecule, NCI analysis would be expected to highlight several key features:

π-π Stacking Interactions: In dimeric or aggregated forms, π-π stacking between the phenyl rings would be a dominant non-covalent force.

The analysis of the electron density topology, often performed in conjunction with NCI, can further quantify the nature of these interactions, providing a deeper understanding of the molecule's structural preferences. rsc.org

Prediction of Spectroscopic Properties and Chemical Parameters

Computational methods are invaluable for predicting the spectroscopic and chemical properties of molecules, offering a means to interpret experimental data and to characterize compounds that may be difficult to synthesize or isolate.

In Silico Spectroscopic Property Simulation

The simulation of spectra provides a direct comparison with experimental results, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational studies on 4-substituted styrenes have shown that substituent effects can be accurately modeled using quantum mechanical calculations. cdnsciencepub.comresearchgate.net For this compound, the electron-withdrawing nitro group and the electron-donating hydroxyl group would have opposing effects on the electron density of the vinyl and phenyl carbons and protons. Theoretical calculations, often employing Density Functional Theory (DFT), can predict these chemical shifts. For example, in substituted styrenes, electron-withdrawing groups tend to cause a downfield shift at the β-carbon of the vinyl group. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of a molecule. Studies on related molecules like nitrobenzaldehydes have demonstrated a good agreement between experimental and scaled theoretical wavenumbers calculated using DFT methods such as B3LYP. niscpr.res.in For this compound, key vibrational modes would include the O-H stretch of the phenol (B47542), the asymmetric and symmetric stretches of the NO₂ group, the C=C stretch of the ethenyl bridge, and various C-H bending modes of the aromatic ring.

Interactive Data Table: Predicted IR Frequencies for Related Compounds

Vibrational ModeCompoundCalculated Wavenumber (cm⁻¹) (Method)
C=O Stretch2-Nitrobenzaldehyde1722 (B3LYP/6-311++G(d,p))
NO₂ Asymmetric Stretch2-Nitrobenzaldehyde~1530 (Typical Range)
NO₂ Symmetric Stretch2-Nitrobenzaldehyde1368 (B3LYP/6-311++G(d,p))
Aromatic C-H Bend2-Nitrobenzaldehyde868 (B3LYP/6-311++G(d,p))

This table presents data for a structurally related compound to infer the expected spectral regions for this compound.

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound is expected to be influenced by the extended conjugation between the phenyl ring, the ethenyl bridge, and the nitro group. The phenolic hydroxyl group further modulates the electronic transitions. Studies on nitrophenols show that their absorption spectra are pH-dependent due to the ionization of the hydroxyl group. rsc.orgnih.gov For instance, 3-nitrophenol (B1666305) exhibits an absorption maximum around 340 nm, which extends into the visible region, rendering it pale yellow. docbrown.info Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic transitions and their corresponding absorption wavelengths (λ_max). acs.org

Interactive Data Table: Experimental UV-Vis Absorption Maxima for Nitrophenols

Compoundλ_max (nm)Solvent/Conditions
Phenol275Not specified
3-Nitrophenol275, 340Not specified
2-Nitrophenol351 (S₀-S₁)Aqueous
4-Nitrophenol--

This table provides experimental data for related nitrophenols to contextualize the expected absorption of this compound.

Theoretical pKa Determination of Phenolic Compounds

The acid dissociation constant (pKa) is a fundamental parameter for phenolic compounds. Computational chemistry offers several approaches to predict pKa values, which are crucial for understanding the behavior of a compound in different chemical environments. These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

A common approach involves calculating the free energies of the protonated (phenol) and deprotonated (phenolate) species both in the gas phase and in solution, often using a continuum solvation model. researchgate.net The pKa can then be derived from the calculated free energy of the reaction in solution. DFT methods, such as CAM-B3LYP, combined with a solvation model like the Solvation Model based on Density (SMD), have been shown to provide accurate pKa predictions for substituted phenols, with mean absolute errors as low as 0.3 pKa units. researchgate.net The inclusion of explicit water molecules in the computational model can further improve accuracy by explicitly accounting for hydrogen bonding to the phenolate (B1203915) anion. researchgate.net For this compound, the electron-withdrawing nature of the nitroethenyl group is expected to increase the acidity of the phenolic proton compared to phenol itself, resulting in a lower pKa value.

Solvation Models and Environmental Effects in Computational Studies

The properties and reactivity of a polar molecule like this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for accurately simulating these effects. There are two main types of solvation models:

Explicit Solvation: This approach involves surrounding the solute molecule with a number of individual solvent molecules. While this method can provide a highly detailed picture of solute-solvent interactions, it is computationally very expensive.

Implicit (Continuum) Solvation: In this more common approach, the solvent is represented as a continuous medium with a specific dielectric constant. researchgate.net Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used. researchgate.netresearchgate.net These models are computationally efficient and often provide a good balance of accuracy and cost for calculating properties like solvation free energies and pKa values.

Studies on nitrophenols and other related systems have demonstrated the importance of choosing an appropriate solvation model. For example, theoretical calculations of UV-Vis spectra for nitrophenols show a dependence on the solvent model used, with differences observed between gas-phase, continuum, and explicit solvent calculations. rsc.orgacs.org Similarly, in the study of reaction mechanisms, such as the Stetter reaction involving nitrostyrenes, continuum models like CPCM are used to simulate the solvent environment and obtain more accurate energy profiles. researchgate.net For this compound, the choice of solvation model would be critical for accurately predicting its pKa, its UV-Vis spectrum in different media, and its reactivity in solution.

Advanced Spectroscopic Characterization of 3 E 2 Nitroethenyl Phenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-[(E)-2-nitroethenyl]phenol and its analogs, both one-dimensional and two-dimensional NMR techniques are indispensable.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural assessment of nitrostyrene (B7858105) derivatives. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present in the molecule. youtube.comslideshare.net

For instance, in the ¹H NMR spectrum of E-2-(2-hydroxyphenyl)-1-nitroethene, a derivative of the target compound, distinct signals are observed. The spectrum, recorded in CDCl₃, shows a broad singlet for the phenolic proton (OH) at approximately 5.7 ppm. The aromatic protons appear in the range of 6.85 to 7.44 ppm, while the vinyl protons of the nitroethenyl group exhibit characteristic doublets at 7.95 and 8.14 ppm, with a large coupling constant (J = 14.0 Hz) indicative of the trans configuration. nih.gov

The ¹³C NMR spectrum of the same compound complements the proton data. The carbon atoms of the aromatic ring resonate between 116.6 and 133.4 ppm. The vinylic carbons show signals at 135.7 and 138.7 ppm, and the carbon bearing the hydroxyl group appears at 156.1 ppm. nih.gov For the related compound trans-β-Nitrostyrene, the ¹³C NMR spectrum in CDCl₃ provides a reference for the nitroethenyl group's carbon signals. tcichemicals.com

A comparison of ¹H and ¹³C NMR data for various nitrostyrene derivatives highlights the influence of substituents on the chemical shifts. For example, the introduction of an acetoxy group in E-2-(2-acetoxyphenyl)-1-nitroethene shifts the signals of the aromatic and vinylic protons downfield compared to the hydroxy-substituted analog. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for selected Nitrostyrene Derivatives in CDCl₃

Compound¹H NMR Signals¹³C NMR Signals
E-2-(2-hydroxyphenyl)-1-nitroethene nih.gov5.7 (br s, 1H, OH), 6.85 (dd, 1H), 7.02 (ddd, 1H), 7.35 (ddd, 1H), 7.44 (dd, 1H), 7.95 (d, J=14.0 Hz, 1H), 8.14 (d, J=14.0 Hz, 1H)116.6 (CH), 117.8 (C), 121.7 (CH), 132.8 (CH), 133.4 (CH), 135.7 (CH), 138.7 (CH), 156.1 (C)
E-2-(2-acetoxyphenyl)-1-nitroethene nih.gov2.42 (s, 3H), 7.23 (dd, 1H), 7.32 (ddd, 1H), 7.52 (ddd, 1H), 7.59 (dd, 1H), 7.60 (d, J=13.6 Hz, 1H), 8.06 (d, J=13.6 Hz, 1H)21.2 (CH₃), 123.0 (C), 123.8 (CH), 126.8 (CH), 129.1 (CH), 133.2 (CH), 138.7 (CH), 150.2 (C), 168.9 (C)
2-Nitrophenol chemicalbook.com6.995 (E), 7.161 (D), 7.575 (C), 8.103 (B), 10.57 (A)Not specified

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. walisongo.ac.id These experiments reveal correlations between nuclei, providing a detailed connectivity map of the molecule. github.ioyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In the context of this compound, a COSY spectrum would show correlations between the vinylic protons and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is crucial for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the vinylic proton signals would show cross-peaks with their corresponding vinylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For this compound, HMBC can show correlations from the vinylic protons to the aromatic carbons, and from the aromatic protons to the vinylic carbons, confirming the connectivity of the nitroethenyl group to the phenol (B47542) ring.

The combined application of these 2D NMR techniques allows for a complete and confident assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives. mdpi.com

Solid-State NMR Spectroscopy for Microstructural Analysis

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the microstructure of materials in their solid form. huji.ac.il For nitrostyrene derivatives, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

Cross-polarization magic angle spinning (CP-MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide higher resolution spectra. huji.ac.il The ¹³C CP-MAS spectrum of a solid sample can reveal the presence of multiple, non-equivalent molecules in the crystal lattice, which would manifest as a splitting of signals compared to the solution-state spectrum. huji.ac.il This technique is valuable for characterizing the solid-state structure and packing of this compound derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups in a molecule. medwinpublishers.com For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

O-H Stretch : A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. spectroscopyonline.comlibretexts.org

Aromatic C-H Stretch : Absorptions above 3000 cm⁻¹ are typical for C-H stretching vibrations in the aromatic ring.

Nitro Group (NO₂) Stretches : The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically in the range of 1520-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. For 3,4-dimethoxy-β-nitrostyrene derivatives, these bands are observed around 1509 cm⁻¹ (asymmetric) and 1277 cm⁻¹ (symmetric). mdpi.com

C=C Stretch : The carbon-carbon double bond of the ethenyl group and the aromatic ring will show stretching vibrations in the 1450-1650 cm⁻¹ region. medwinpublishers.com

C-O Stretch : The stretching vibration of the phenolic C-O bond typically appears as a strong band in the 1200-1300 cm⁻¹ range. spectroscopyonline.com

The FT-IR spectrum of the related compound 4-[(E)-2-nitroethenyl]phenol, taken as a KBr-pellet, provides a reference for these characteristic absorptions. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

Functional GroupExpected Wavenumber Range (cm⁻¹)
Phenolic O-H Stretch3200 - 3500 (broad)
Aromatic C-H Stretch> 3000
Asymmetric NO₂ Stretch1520 - 1560
Symmetric NO₂ Stretch1345 - 1385
Aromatic & Vinylic C=C Stretch1450 - 1650
Phenolic C-O Stretch1200 - 1300

Raman Spectroscopy and Imaging for Molecular Vibrations and Discrimination

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. libretexts.org It relies on the inelastic scattering of monochromatic light. youtube.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, such as the C=C bond in the ethenyl linker.

For this compound, the Raman spectrum would also show characteristic bands for the nitro and phenolic groups. Importantly, Raman spectroscopy can be used for imaging, providing spatial information about the distribution of different chemical components within a sample. spectroscopyonline.com This can be particularly useful for analyzing the homogeneity of solid samples or identifying different polymorphic forms.

The Raman spectra of carbon-based materials often show strong signals for C-C bonds, and this sensitivity can be exploited to study the conjugated system of this compound. beilstein-journals.org Furthermore, Raman spectroscopy has been used to characterize different cell lines, indicating its potential for biological applications of these compounds. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, and its application to this compound and its derivatives provides definitive insights into their molecular weight and composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the experimental mass-to-charge ratio (m/z), which can be compared to the theoretical exact mass calculated for the presumed molecular formula, C8H7NO3. The close agreement between the experimental and theoretical masses confirms the molecular formula.

For instance, in the characterization of related nitrostyrene derivatives, HRMS has been pivotal. The analysis of a similar compound, (E)-1-(4-methoxy-3-nitrophenyl)-2-nitroethene, via electrospray ionization (ESI) in negative mode showed an [M-H]⁻ peak at m/z 223.0350, which corresponds to the molecular formula C9H7N2O5 (calculated mass 223.0355), demonstrating the precision of HRMS.

Table 1: Illustrative HRMS Data for a Related Nitrostyrene Derivative

Compound Ionization Mode Observed m/z Calculated m/z Molecular Formula

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) offers a deeper understanding of molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the precursor ion [M+H]⁺ or [M-H]⁻ would be isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern would likely involve characteristic losses. For example, the loss of the nitro group (NO2, 46 Da) is a common fragmentation pathway for nitroaromatic compounds. Other expected fragments could arise from the cleavage of the ethenyl bridge. Analysis of these fragments helps to piece together the connectivity of the molecule, confirming the presence of the phenol, nitro group, and the ethenyl linker.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure in the solid state. This technique would confirm the (E)-configuration of the double bond and reveal the planarity of the molecule.

Furthermore, the analysis reveals how individual molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding (involving the phenolic hydroxyl group and the nitro group), π-π stacking interactions between the aromatic rings, and van der Waals forces. Understanding the crystal packing is crucial as it influences physical properties like melting point, solubility, and stability. Studies on similar nitrostyrene derivatives have shown that the crystal packing is often dominated by C-H···O hydrogen bonds, forming intricate networks. For example, in the crystal structure of (E)-4-methyl-2-nitrostyrene, molecules are linked by C-H···O interactions, creating a layered structure.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray diffraction is a powerful tool for analyzing polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.

A PXRD pattern provides a unique fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a synthesized batch of this compound with a reference pattern obtained from single crystal data, one can confirm the phase purity of the bulk material. Any significant differences would indicate the presence of impurities or a different polymorphic form. This is critical for ensuring the consistency and reproducibility of the material's properties.

Surface-Sensitive Spectroscopic Methods

While extensive research on the application of surface-sensitive spectroscopic methods specifically to this compound is not widely documented, these techniques could offer valuable insights into its behavior at interfaces. Techniques such as X-ray Photoelectron Spectroscopy (XPS) could be used to probe the elemental composition and chemical states of the atoms on the surface of a thin film of the compound. Sum-Frequency Generation (SFG) spectroscopy could be employed to study the orientation of the molecules at an interface, which would be particularly interesting given the polar nature of the phenol and nitro groups.

Table 2: List of Compounds Mentioned

Compound Name
This compound
(E)-1-(4-methoxy-3-nitrophenyl)-2-nitroethene

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique ideal for determining the elemental composition and the chemical and electronic states of the atoms within the top 1 to 10 nanometers of a material's surface. unimore.itresearchgate.netmsu.edu When analyzing a thin film or solid sample of this compound, XPS provides crucial information about the constituent elements—carbon, oxygen, and nitrogen—and their bonding environments.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. unimore.itsigmaaldrich.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for straightforward elemental identification. Furthermore, small shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the atom. msu.edu

For this compound, high-resolution XPS scans of the C 1s, O 1s, and N 1s regions are particularly informative.

C 1s Spectrum: The C 1s spectrum is expected to be complex, with multiple overlapping peaks corresponding to the different types of carbon atoms in the molecule: carbons of the aromatic ring, the vinyl group carbons, and the carbon atom bonded to the hydroxyl group. The main peak is typically attributed to C-C and C-H bonds, while carbons bonded to oxygen (C-O) and the nitro group (C-N) would appear at higher binding energies.

O 1s Spectrum: The O 1s spectrum would show distinct peaks for the oxygen atoms in the hydroxyl (-OH) group and those in the nitro (NO₂) group. The oxygen in the nitro group is expected at a higher binding energy compared to the hydroxyl oxygen due to the electron-withdrawing nature of the nitro group.

N 1s Spectrum: The N 1s spectrum is a key indicator of the nitro group. For nitrophenol films, N 1s binding energies have been observed in the range of 406.4 eV to 406.8 eV. researchgate.net A similar binding energy would be expected for the nitrogen atom in this compound, confirming the presence and chemical state of the nitro functionality. Studies on related nitroxyl (B88944) radical films also show distinct binding energies for different nitrogen environments. unimore.it

The elemental composition can be quantified from the areas of the respective core-level peaks, corrected by relative sensitivity factors. This allows for the verification of the sample's stoichiometry at the surface. XPS can also be used to study the interaction of the molecule with substrates, for instance, by detecting the formation of new chemical bonds like Pt-C when the molecule is adsorbed on a platinum catalyst support. nih.gov

Table 1: Expected XPS Binding Energies for Core Levels in this compound

ElementCore LevelFunctional GroupExpected Binding Energy (eV)
CarbonC 1sC-C, C-H (Aromatic, Vinyl)~284.8
C-O (Phenolic)~286.0
C-N (Vinyl)~286.5
OxygenO 1sC-O -H (Phenolic)~532.8
NO ₂ (Nitro)~533.5 - 534.0
NitrogenN 1sC-N O₂ (Nitro)~406.4 - 406.8 researchgate.net
Note: These are typical values based on literature for similar functional groups and are subject to variation based on the specific chemical environment and instrument calibration.

Ion Scattering Spectroscopy (ISS) for Surface Monolayer Analysis

Ion Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is an exceptionally surface-sensitive technique that provides elemental analysis of the very outermost atomic layer of a material. shd.org.rslibretexts.org This makes it uniquely suited for studying the surface of thin films and self-assembled monolayers of organic molecules like this compound. publications.csiro.au

The technique works by directing a beam of low-energy noble gas ions (typically He⁺ or Ne⁺) at the sample surface. These ions undergo elastic collisions with the surface atoms and scatter. shd.org.rs The kinetic energy of the scattered ions is measured at a specific angle. The energy loss during the collision is dependent on the mass of the surface atom from which the ion scattered. researchgate.net This allows for the identification of the elements present on the absolute top monolayer of the sample.

Key features and applications of ISS for analyzing this compound and its derivatives include:

Ultimate Surface Sensitivity: Since the low-energy primary ions have a very high probability of being neutralized if they penetrate past the first atomic layer, the detected signal comes exclusively from the outermost atoms. This allows for an unambiguous determination of the surface composition.

Orientation of Adsorbed Molecules: For a monolayer of this compound on a substrate, ISS can help determine the orientation of the molecules. For example, if the phenolic hydroxyl group is oriented away from the surface, the oxygen and hydrogen signals would be more prominent. Conversely, if the molecule lies flat, signals from all constituent elements of the exposed parts would be detected.

Substrate Coverage and Pinholes: ISS is highly effective in assessing the completeness of a monolayer. If the underlying substrate is exposed through pinholes in the organic film, the ISS spectrum will show peaks corresponding to the substrate elements in addition to the elements of the organic molecule.

Analysis of Surface Contamination: The technique is extremely sensitive to any surface contaminants, which would be readily identified in the ISS spectrum.

Table 2: Capabilities of Ion Scattering Spectroscopy (ISS) for Surface Analysis

Analytical CapabilityInformation Provided for this compound Films
Elemental Identification Detects C, O, N on the outermost atomic layer.
Surface Sensitivity Provides information exclusively from the top monolayer, crucial for studying surface interactions and orientation.
Quantitative Analysis Can provide quantitative surface concentrations of elements.
Monolayer Integrity Assesses the completeness of the film by detecting the presence or absence of the underlying substrate signal.
Molecular Orientation The relative intensities of elemental signals can infer the orientation of the molecule on the surface.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For a compound like this compound, which possesses a highly conjugated system, UV-Vis spectroscopy provides valuable insights into its electronic structure. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (usually π or n orbitals) to higher-energy anti-bonding orbitals (π*). msu.eduuobabylon.edu.iq

The UV-Vis spectrum of β-nitrostyrene derivatives is dominated by an intense absorption band in the near-UV region. This band is assigned to an allowed π → π* electronic transition with significant intramolecular charge-transfer (ICT) character. semanticscholar.orgnih.gov The conjugated system extends from the electron-donating hydroxyl group on the phenyl ring, through the vinyl bridge, to the electron-withdrawing nitro group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Research on substituted β-nitrostyrenes has provided detailed information on these transitions.

Charge Transfer Bands: Theoretical calculations on para-substituted β-nitrostyrenes, including a hydroxy-substituted variant, confirm that the main absorption band corresponds to the π → π* (¹La) electronic transition. semanticscholar.orgresearchgate.net This transition involves a significant transfer of electron density from the electron-donor substituted ring to the electron-acceptor nitroethenyl moiety.

Effect of Substituents: The position of the absorption maximum (λ_max) is highly sensitive to the nature and position of substituents on the phenyl ring. Electron-donating groups, such as the hydroxyl group in this compound, cause a bathochromic (red) shift to longer wavelengths due to stabilization of the charge-transfer excited state. libretexts.org

Role of the Hydroxy Group: The position of the hydroxyl group is critical. Studies on ortho-hydroxy-β-nitrostyrene have revealed unusual photochemical behavior, such as resistance to photoisomerization from the trans to the cis isomer, which is attributed to a strong intramolecular hydrogen bond between the hydroxyl proton and the nitro group. nih.gov While 3-hydroxy-β-nitrostyrene is a meta-substituted compound, the potential for intermolecular hydrogen bonding in condensed phases could also influence its spectral properties.

The absorption spectrum of trans-β-nitrostyrene in CH₂Cl₂ shows a strong absorption maximum at λ = 312 nm. nih.gov The introduction of a hydroxyl group at the meta position is expected to cause a slight bathochromic shift.

Table 3: Calculated Electronic Transition Data for Substituted β-Nitrostyrenes

CompoundTransition Energy (eV)Wavelength (nm)Oscillator Strength (f)
β-Nitrostyrene (βNS)3.9613130.925
p-Chloro-β-nitrostyrene (Cl-βNS)3.9923110.982
p-Hydroxy-β-nitrostyrene (HO-βNS)3.5473500.889
Data derived from ZINDO/S-CIS calculations for the ¹A → ¹La transition. researchgate.net

Integration of Spectroscopic Data with Chemometric Approaches for Complex Mixture Analysis

In many practical scenarios, this compound may be present in a complex mixture with other isomers, precursors, or degradation products. Analyzing such mixtures using a single spectroscopic technique can be challenging due to overlapping spectral signals. Chemometrics, which applies mathematical and statistical methods to chemical data, provides powerful tools to resolve this issue. oaji.net

By integrating spectroscopic data (such as UV-Vis, IR, or MS) with chemometric methods like Principal Component Analysis (PCA), it is possible to analyze complex multicomponent systems without prior separation. mdpi.comjapsonline.com

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that transforms a large set of correlated variables (e.g., absorbance values at many wavelengths) into a smaller set of uncorrelated variables called principal components (PCs). mdpi.comresearchgate.net When applied to a set of spectra from different mixtures, PCA can reveal underlying patterns and differentiate between samples based on their composition. For instance, PCA has been successfully used to distinguish between isomeric xylene mixtures from their infrared spectra and to differentiate isomeric peptides based on their mass spectra. mdpi.comoptica.org If a reaction mixture contains this compound along with its cis-isomer or other related compounds, PCA of their UV-Vis or other spectroscopic data could effectively discriminate and potentially quantify the components. researchgate.net

Multivariate Curve Resolution (MCR): MCR is another powerful chemometric tool that can deconvolve a series of mixture spectra into the "pure" spectra of the individual components and their corresponding concentration profiles. This is particularly useful for monitoring reaction kinetics or analyzing data from chromatographic co-elutions.

Multivariate Calibration: Techniques like Partial Least Squares (PLS) regression can be used to build predictive models that correlate the spectral data of mixtures to the concentrations of the individual components. mdpi.com After calibrating the model with a set of known standards, it can be used to rapidly and accurately determine the concentration of this compound in unknown samples.

The combination of UV-Vis spectroscopy, a rapid and non-destructive technique, with chemometrics offers a highly efficient platform for the qualitative and quantitative analysis of mixtures containing this compound and its derivatives. japsonline.com

Table 4: Application of Chemometric Tools to Spectroscopic Data of Mixtures

Chemometric MethodPurposePotential Application for this compound
Principal Component Analysis (PCA) Exploratory data analysis, pattern recognition, and sample classification.Differentiating mixtures containing cis/trans isomers or identifying reaction progress by tracking spectral changes. mdpi.comresearchgate.net
Partial Least Squares (PLS) Regression Quantitative analysis and predictive modeling.Building a calibration model to predict the concentration of the compound in a complex matrix from its UV-Vis spectrum. mdpi.com
Multivariate Curve Resolution (MCR) Resolving mixture spectra into pure component spectra and concentration profiles.Deconvoluting overlapping spectra in a reaction mixture to study the kinetics of formation or degradation.

Research Applications of 3 E 2 Nitroethenyl Phenol in Chemical Synthesis and Materials Science

Synthetic Utility as a Key Building Block

The strategic placement of the nitro and vinyl functionalities, combined with the phenolic hydroxyl group, makes 3-[(E)-2-nitroethenyl]phenol a highly valuable precursor in organic synthesis. Its reactivity allows for a multitude of chemical transformations, establishing it as a fundamental component for creating diverse molecular scaffolds.

Construction of Diverse Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science due to their prevalence in natural products and functional materials. researchgate.netmdpi.combeilstein-journals.org this compound serves as an excellent starting material for creating a variety of these important structures.

The presence of the nitro group and the double bond in β-nitrostyrenes, such as this compound, facilitates the construction of complex heterocyclic systems like indoles and carbazoles. rsc.orgrsc.org For instance, one-pot reactions involving indoles and β-nitrostyrenes in the presence of a catalyst like tin(II) chloride can yield intricate indolo[3,2-a]carbazoles under mild conditions. rsc.orgrsc.org This method highlights a six-step sequence that includes indole (B1671886) dimerization and a formal [4+2] cycloaddition. rsc.org Furthermore, copper-catalyzed intramolecular reactions provide a pathway for synthesizing carbazole (B46965) core π-systems. acs.org The synthesis of various nitrogen heterocycles is of significant interest due to their wide distribution in nature and their roles in medicinal chemistry. researchgate.netmdpi.com

The reactivity of the nitroethenyl group is also exploited in the formation of other heterocyclic rings. For example, it can participate in cycloaddition reactions to form pyrimidine (B1678525) derivatives. The synthesis of benzopyran and chromene derivatives, which are significant structural motifs in many biologically active compounds, can also be achieved using precursors derived from or analogous to this compound. mdpi.compsu.edunih.govderpharmachemica.com

Table 1: Examples of Nitrogen Heterocycles Synthesized from β-Nitrostyrene Derivatives

Heterocycle ClassSynthetic StrategyKey FeaturesReference
Indolo[3,2-a]carbazolesOne-pot reaction of indoles and β-nitrostyrenesSix-step sequence, mild conditions rsc.orgrsc.org
CarbazolesDivergent catalytic Michael reactionOne-pot synthesis from simple starting materials nih.gov
CarbazolesCopper-catalyzed intramolecular C–H aminationMild oxidation, construction of π-systems acs.org
Benzopyran DerivativesAsymmetric organocatalytic reactionsFormation of chiral chromane (B1220400) derivatives mdpi.comnih.gov
ChromenesReaction with active methylene (B1212753) compoundsUsed as bactericides and fungicides psu.edu

Synthesis of Phenethylamine (B48288) and Amphetamine Analogues

Substituted phenethylamines and amphetamines represent a broad class of psychoactive compounds. chemrxiv.orgnih.gov The reduction of β-nitrostyrenes is a well-established and efficient method for accessing these molecular frameworks. chemrxiv.orgnih.gov this compound, as a substituted β-nitrostyrene, is a direct precursor to hydroxylated phenethylamine analogues.

The reduction of the nitroalkene functionality to a primary amine can be achieved using various reducing agents. A notable method involves the use of sodium borohydride (B1222165) in conjunction with copper(II) chloride, which allows for a rapid and high-yielding conversion under mild conditions. chemrxiv.orgnih.gov This approach avoids the need for harsh reagents or conditions, such as catalytic hydrogenation at high pressure or the use of mercury amalgams. nih.gov The resulting hydroxylated phenethylamines are of interest for studying structure-activity relationships within this class of compounds. The synthesis of a galanthamine (B1674398) analogue, for example, utilized a derivative of this compound, specifically 4-bromo-2-methoxy-5-(2-nitroethenyl)phenol, highlighting the utility of these precursors in creating complex, multi-cyclic structures. researchgate.netangelfire.com

Precursor for Complex Organic Molecules and Dyes

The reactivity of this compound extends beyond the synthesis of nitrogen heterocycles and phenethylamines. It serves as a valuable precursor for a variety of other complex organic molecules and functional materials like dyes. nih.gov Phenolic compounds, in general, are recognized as important precursors for a range of bioactive molecules. nih.gov

The electron-withdrawing nature of the nitro group and the conjugated system make the molecule susceptible to various nucleophilic and cycloaddition reactions, allowing for the introduction of further complexity. For instance, phenols and their derivatives are used in the synthesis of acid dyes and their metal complexes for applications in the leather industry. scielo.org.mx The chromophoric properties arising from the extended π-system in derivatives of this compound make it a candidate for the development of novel dyes. The synthesis of benzofuran (B130515) and naphthofuran carboxylates from β-nitroacrylates and phenols demonstrates the versatility of these precursors in creating fused ring systems. researchgate.net

Applications in Advanced Materials Science

The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the field of advanced materials science. The combination of the aromatic ring, the conjugated nitroalkene, and the phenolic hydroxyl group allows for its incorporation into polymers and its use in materials with specific electronic and optical properties.

Role in Polymer and Coating Development

Phenolic resins are a significant class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. researchgate.netsemanticscholar.orgmdpi.comresearchgate.net They are synthesized through the polycondensation of phenols with aldehydes. mdpi.com The incorporation of functionalized phenols, such as this compound, into phenolic resins can introduce new properties and functionalities to the resulting polymer.

The nitro group can act as a site for further chemical modification or can influence the curing process and the final properties of the resin. For example, modified phenolic resins are used in structural adhesives, coatings, and advanced composites. researchgate.net The development of bio-based resins using lignin (B12514952) to partially replace phenol (B47542) is an active area of research aimed at creating more sustainable materials. nih.gov The principles of modifying phenolic resins can be applied to incorporate specialty phenols like this compound to develop high-performance materials. Furthermore, nano-titanium modified phenolic resin coatings have shown improved corrosion resistance, indicating the potential for creating advanced composite coatings. mdpi.com

Integration in Electronic and Optical Materials

The conjugated π-system of this compound, extending from the phenyl ring through the ethenyl bridge to the nitro group, imparts interesting electronic and optical properties. The presence of both an electron-donating hydroxyl group and a strong electron-withdrawing nitro group leads to significant intramolecular charge transfer, which is a key characteristic for materials with nonlinear optical (NLO) properties.

Studies on related compounds, such as Schiff bases derived from substituted nitrophenylamines and phenols, have shown that these molecules can exhibit large hyperpolarizabilities, making them promising candidates for NLO applications. researchgate.net The low energy gaps observed in these systems also suggest their potential as organic semiconductors. researchgate.net The integration of such molecules into materials can lead to the development of devices for optical signal processing and other electronic applications. americanchemicalsuppliers.comchemscene.com The study of aggregation-induced emission (AIE) in phosphepine synthesized through a dienone-phenol type rearrangement further highlights the potential of phenol-based structures in creating advanced optical materials. sioc-journal.cn

Nanocomposite Development

The development of polymer nanocomposites, which are materials combining a polymer matrix with nano-sized fillers, often seeks to enhance properties such as mechanical strength, thermal stability, and conductivity. While direct research on this compound in nanocomposite development is not extensively documented, the polymerization of related hydroxystyrene (B8347415) and nitrostyrene (B7858105) derivatives provides a basis for its potential applications.

Polymers derived from hydroxystyrene, such as poly(4-hydroxystyrene), are known for their specific chemical functionalities that can be modified for various applications. ibm.comrsc.orgresearchgate.net The hydroxyl group can facilitate interactions with inorganic nanoparticles, either through hydrogen bonding or covalent linkages, which is a critical aspect of creating well-dispersed and stable nanocomposites. For instance, the synthesis of amphiphilic homopolymers like poly(4-hydroxystyrene) demonstrates the ability of these materials to self-assemble into organized structures, a property that can be exploited in the templated synthesis of nanocomposites. rsc.org

The polymerization of nitrostyrene derivatives has also been studied, although some research indicates that β-nitrostyrene can act as an inhibitor in free radical polymerization. researchgate.net However, anionic polymerization of nitrostyrene and its derivatives has been described, which could offer a pathway to poly(3-hydroxynitrostyrene). mdpi.com The resulting polymer, featuring both hydroxyl and nitro groups, could offer unique interfacial properties in a nanocomposite. The nitro group, being electron-withdrawing, could influence the polymer's electronic properties and its interaction with specific types of nanofillers.

General methods for synthesizing polymer nanocomposites include in-situ polymerization, where the filler is dispersed in the monomer before polymerization, and solution blending. researchgate.netmdpi.com A polymer based on this compound could potentially be used in these processes to create novel nanocomposites with tailored properties.

Polymer PrecursorPotential PolymerPotential Nanofiller Interaction
3-HydroxystyrenePoly(3-hydroxystyrene)Hydrogen bonding via -OH group
3-NitrostyrenePoly(3-nitrostyrene)Dipole-dipole interactions via -NO2 group
3-HydroxynitrostyrenePoly(3-hydroxynitrostyrene)Combination of hydrogen bonding and polar interactions

Components for Functional Plastics (e.g., Polyimide Resin)

Functional plastics are polymers designed with specific properties for high-performance applications. Polyimides are a class of such plastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for use in aerospace, electronics, and automotive industries. google.com

While there is no direct evidence of this compound being used as a component in commercial polyimide resins, the chemistry of functional polymers derived from styrene (B11656) derivatives suggests potential pathways for its incorporation. google.com Polyimides are typically synthesized from the reaction of dianhydrides and diamines. A derivative of this compound, if converted to a diamine, could theoretically be used as a monomer in polyimide synthesis. This would introduce both a hydroxyl and a nitro-derived functional group into the polyimide backbone, potentially modifying its properties, such as solubility, adhesion, or thermal characteristics.

The development of functional polymers from styrene derivatives often involves protecting the hydroxyl group, carrying out the polymerization, and then deprotecting it to yield the functional polymer. ibm.com A similar strategy could be envisioned for creating a polymer from 3-hydroxynitrostyrene that could then be blended with or chemically incorporated into a polyimide resin to impart specific functionalities.

Functional GroupPotential Influence on Polyimide Properties
Hydroxyl (-OH)Increased hydrophilicity, potential for cross-linking, improved adhesion
Nitro (-NO2)Altered electronic properties, increased polarity, potential for further chemical modification

Biochemical and Enzymatic Catalysis Research

The nitroethenyl group in this compound makes it a subject of interest for biochemical and enzymatic studies, particularly in the context of biocatalytic transformations.

Substrate for Biocatalytic Transformations (e.g., Pentaerythritol (B129877) Tetranitrate Reductase)

Enzymes from the Old Yellow Enzyme (OYE) family, such as pentaerythritol tetranitrate (PETN) reductase, are known to catalyze the reduction of activated C=C double bonds, particularly in α,β-unsaturated carbonyls and nitroalkenes. nih.govpnas.org Research has shown that various nitrostyrene derivatives can serve as substrates for these enzymes. pnas.orgacs.org The reduction is often highly stereoselective. acs.org

Studies on related nitroalkenes have elucidated that the enzymatic reduction can proceed via different pathways. For instance, pentaerythritol tetranitrate-reductase has been shown to predominantly catalyze the biodegradation of some nitroalkenes via the Nef pathway. nih.gov Another study on the reduction of nitro-olefins by OYE revealed a stepwise mechanism involving the formation of a nitronate intermediate. pnas.org Given these precedents, it is highly probable that this compound can act as a substrate for PETN reductase and other related oxidoreductases. The reaction would likely involve the reduction of the ethenyl double bond to produce 3-(2-nitroethyl)phenol.

The biocatalytic reduction of nitroalkenes is an area of active research, offering an environmentally friendly alternative to chemical reduction methods for the synthesis of nitroalkanes. nih.govresearchgate.net

Enzyme FamilyTypical Substrate ClassProbable Product from this compound
Old Yellow Enzyme (OYE)α,β-Unsaturated nitroalkenes3-(2-Nitroethyl)phenol
Ene-reductasesConjugated nitroalkenes3-(2-Nitroethyl)phenol

Interactions with Enzyme Active Sites and Ligand Binding Studies

The interaction of nitro-olefins with the active sites of enzymes like those in the OYE family has been a subject of detailed study. For the reduction of nitro-olefins by OYE, it has been established that the process involves a hydride transfer from the reduced flavin cofactor of the enzyme to the β-carbon of the nitro-olefin. pnas.org This is followed by protonation at the α-carbon, a step which is also catalyzed by the enzyme and involves an active site residue, Tyr-196, acting as an acid/base. pnas.org

This mechanistic understanding allows for predictions about the interaction of this compound with the active site of PETN reductase. The molecule would likely bind in the active site in a manner that positions the C=C double bond in proximity to the flavin cofactor. The phenolic hydroxyl group could also form hydrogen bonds with amino acid residues in the active site, potentially influencing the binding affinity and the stereochemical outcome of the reduction. Such ligand binding studies are crucial for understanding enzyme mechanisms and for the rational design of biocatalysts for specific synthetic transformations.

Environmental Applications in Phenolic Compound Remediation

Nitrophenols and their derivatives are recognized as environmental pollutants, often originating from industrial processes such as the manufacturing of dyes, pesticides, and pharmaceuticals. jebas.orgresearchgate.netdntb.gov.ua Their presence in soil and water is a significant concern due to their potential toxicity. jebas.org

While specific remediation studies on this compound are scarce, the extensive research on the bioremediation of other nitrophenols provides a framework for how this compound might be treated. jebas.orgtidjma.tn Bioremediation, which uses microorganisms to degrade pollutants, is considered a promising approach. jebas.org Various bacteria have been identified that can utilize nitrophenols as a source of carbon and energy. jebas.org

The degradation pathways for nitrophenols can involve the reduction of the nitro group and the hydroxylation and subsequent cleavage of the aromatic ring. Given that this compound is a nitrophenol derivative, it is plausible that microbial systems capable of degrading other nitrophenols could also transform this compound. The initial step in its environmental degradation could be the reduction of the nitroalkene group, as discussed in the biocatalysis section, followed by the degradation of the resulting nitrophenol derivative.

Advanced oxidation processes (AOPs) and adsorption on activated carbon are other common methods for the remediation of water contaminated with phenolic compounds and could potentially be applied to waste streams containing this compound. researchgate.nettidjma.tn

Remediation MethodGeneral Applicability to NitrophenolsPotential for this compound
BioremediationEffective for various nitrophenols jebas.orgLikely effective, potentially involving initial reduction of the ethenyl group
Advanced Oxidation Processes (AOPs)Breaks down the aromatic ring researchgate.nettidjma.tnPotentially effective for complete mineralization
Activated Carbon AdsorptionHigh removal efficiency researchgate.nettidjma.tnLikely effective for removal from aqueous solutions

Q & A

Q. What are the common synthetic routes for 3-[(E)-2-Nitroethenyl]phenol, and how can reaction conditions influence stereoselectivity?

The compound can be synthesized via cross-coupling reactions, such as Heck coupling, using bromophenol derivatives and nitroethenyl precursors. For example, bromophenol may react with nitroethylene derivatives in the presence of palladium catalysts . Reaction parameters like temperature, solvent polarity, and catalyst loading are critical for maintaining the (E)-configuration. Basic purification methods include recrystallization or column chromatography to isolate the desired isomer.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the (E)-configuration via coupling constants (J-values) between vinyl protons. Infrared (IR) spectroscopy identifies functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹ and phenolic -OH at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For structural confirmation, X-ray crystallography using programs like SHELXL or ORTEP-3 can resolve bond lengths and angles .

Q. How should researchers handle stability and storage of nitroethenyl-containing compounds?

Nitroethenyl derivatives are sensitive to light and heat. Storage in amber vials at -20°C under inert atmospheres (e.g., argon) is recommended. Purity should be monitored periodically via HPLC to detect degradation products. Precautionary measures include using fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Antimicrobial activity can be assessed using broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria). For enzyme inhibition, GTPase activity assays (e.g., malachite green phosphate detection) are applicable, as demonstrated for structurally related nitroethenyl compounds targeting bacterial Obg proteins .

Advanced Research Questions

Q. How can computational tools aid in optimizing the synthesis and activity of this compound derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., nitro group electron-withdrawing effects) and reaction transition states. Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets like GTPases, guiding structural modifications to enhance binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for nitroethenylphenols?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent used for compound solubilization) or impurity profiles. Rigorous purity validation (e.g., ≥95% by HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical. Replicating studies under controlled conditions with orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic assays) can clarify mechanisms .

Q. How does the nitroethenyl group influence reactivity compared to nitro or hydroxyphenyl analogs?

The conjugated nitroethenyl moiety enhances electrophilicity, facilitating nucleophilic attacks at the β-position. Compared to 3-nitrophenol, the extended π-system in this compound increases redox activity, which can be quantified via cyclic voltammetry. This property may correlate with radical scavenging or pro-oxidant effects in biological systems .

Q. What advanced techniques validate the compound’s mechanism of action in antimicrobial studies?

Time-kill assays assess bactericidal vs. bacteriostatic effects. Genetic knockouts (e.g., Obg-deficient bacterial strains) confirm target specificity. Structural analogs with modified nitro or vinyl groups can test structure-activity relationships (SAR). Synchrotron-based crystallography may resolve binding modes in enzyme-inhibitor complexes .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?

Flow chemistry systems improve heat/mass transfer for large-scale Heck couplings. Chiral stationary phases in preparative HPLC ensure enantiomeric purity. Reaction monitoring via inline FTIR or Raman spectroscopy allows real-time adjustment of parameters to minimize Z-isomer formation .

Q. What toxicological profiling is required before advancing this compound to in vivo studies?

Acute toxicity assays (e.g., zebrafish embryo toxicity) and Ames tests for mutagenicity are preliminary steps. Metabolite identification via LC-MS/MS in hepatic microsomes predicts metabolic stability. Comparative studies with structurally similar compounds (e.g., 3-nitrophenol) provide benchmarks for environmental risk assessments .

Methodological Notes

  • Structural Analysis : SHELXL and ORTEP-3 are recommended for refining crystallographic data and generating publication-quality molecular graphics .
  • Data Reproducibility : Report detailed synthetic protocols (catalyst loading, solvent ratios) and biological assay conditions (cell lines, incubation times) to facilitate replication .
  • Safety Compliance : Follow GHS/CLP regulations for labeling and hazard communication, particularly for nitro-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-2-Nitroethenyl]phenol
Reactant of Route 2
Reactant of Route 2
3-[(E)-2-Nitroethenyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.